



# standard operating procedure for cp028 handling

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Compound of Interest		
Compound Name:	ср028	
Cat. No.:	B1669459	Get Quote

# **Application Notes and Protocols for CP028**

Audience: Researchers, scientists, and drug development professionals.

Introduction

**CP028** is a small molecule inhibitor of pre-mRNA splicing. It functions by stalling the spliceosome at an early stage of activation, providing a valuable tool for studying the dynamics and mechanisms of this fundamental cellular process. **CP028** inhibits the transition of the precatalytic spliceosomal A complex to the B complex and also stalls the transition of the B complex to the activated Bact complex, leading to the accumulation of a novel intermediate termed the B028 complex.[1] Its ability to arrest the spliceosome at a specific intermediate stage makes it a useful compound for dissecting the intricate steps of spliceosome assembly and function.

**Chemical Properties** 



Property	Value	Reference
CAS Number	347397-83-5	MedchemExpress SDS
Molecular Formula	C23H17FN2O4	MedchemExpress SDS
Molecular Weight	404.39 g/mol	MedchemExpress SDS
Appearance	Solid	MedchemExpress SDS
Solubility	Soluble in DMSO	MedchemExpress SDS
Storage	Store at -20°C for long-term storage.	MedchemExpress SDS

#### **Biological Activity**

Parameter	Value	Cell/System	Reference
IC50	54 μΜ	HeLa nuclear extract (in vitro splicing assay)	[1]

# **Standard Operating Procedure for Handling CP028**

- 1. Personal Protective Equipment (PPE)
- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Eye Protection: Use safety glasses with side shields or goggles.
- Lab Coat: A standard laboratory coat should be worn.
- Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a certified respirator.
- 2. Storage and Stability



- Long-term Storage: For long-term storage, keep the solid compound at -20°C in a tightly sealed container.
- Solution Storage: Prepare stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stability of the compound in solution over extended periods should be validated for specific experimental needs.
- 3. Preparation of Stock Solutions
- Allow the vial of solid CP028 to equilibrate to room temperature before opening to prevent moisture condensation.
- Aseptically prepare a stock solution of desired concentration (e.g., 10 mM) in anhydrous DMSO.
- Vortex briefly to ensure the compound is fully dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes for storage.
- 4. Spill and Waste Disposal
- Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for chemical waste. Clean the spill area with an appropriate solvent.
- Waste Disposal: Dispose of unused compound and waste materials in accordance with local, state, and federal regulations for chemical waste.
- 5. First Aid Measures
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.



# **Experimental Protocols**

In Vitro Splicing Assay in HeLa Nuclear Extract

This protocol is adapted from the methodology used to characterize the inhibitory activity of CP028.[1]

#### Materials:

- HeLa nuclear extract
- <sup>32</sup>P-labeled pre-mRNA substrate (e.g., MINX pre-mRNA)
- CP028 stock solution in DMSO
- DMSO (vehicle control)
- Splicing reaction buffer (containing ATP, MgCl<sub>2</sub>, and other necessary salts)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- · Denaturing polyacrylamide gel
- Phosphorimager or autoradiography film

#### Procedure:

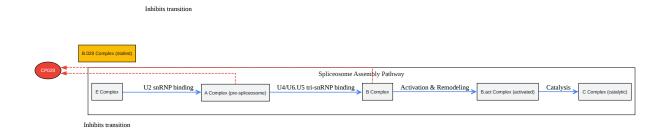
- Thaw the HeLa nuclear extract and other reagents on ice.
- Set up the splicing reactions in sterile microcentrifuge tubes on ice. For a standard 25 μL reaction:
  - 12.5 μL HeLa nuclear extract
  - 1 μL <sup>32</sup>P-labeled pre-mRNA



- $\circ$  Varying concentrations of **CP028** (e.g., 10  $\mu$ M to 200  $\mu$ M) or an equivalent volume of DMSO for the control.
- Add splicing reaction buffer to a final volume of 25 μL.
- Incubate the reactions at 30°C for 60 minutes.
- Stop the reactions by adding Proteinase K and incubate at 37°C for 15 minutes to digest proteins.
- Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
- Resuspend the RNA pellet in a suitable loading buffer.
- Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
- Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager or by exposing it to autoradiography film.
- Quantify the bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA to determine the inhibitory effect of CP028.

## **Visualizations**

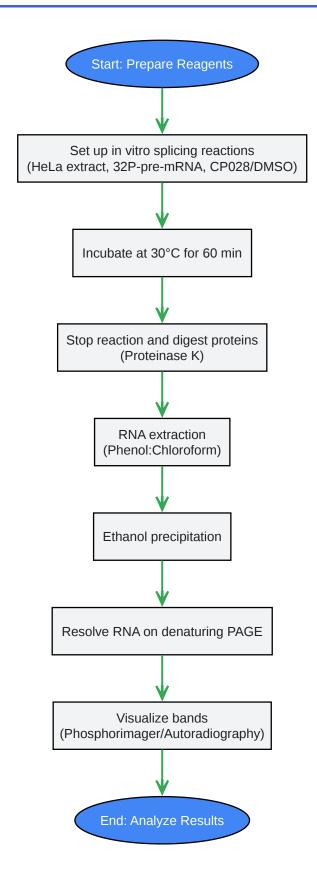




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Caption: Mechanism of CP028 action on the spliceosome assembly pathway.





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### References

- 1. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation - PMC [pmc.ncbi.nlm.nih.gov]
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